Cyclopenta[c]pyran-3(5H)-one
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Overview
Description
Cyclopenta[c]pyran-3(5H)-one is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[c]pyran-3(5H)-one can be achieved through several methods. One common approach involves the cyclization of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one with diazomethane, followed by Baeyer-Villiger oxidation . Another method includes the use of (2E)-2-(methylsulfanylmethylen)cyclopentanon and (2E)-2-(methoxymethylen)cyclopentanon as starting materials .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Cyclopenta[c]pyran-3(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of a catalyst.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalysts like palladium or platinum.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the pyran ring .
Scientific Research Applications
Cyclopenta[c]pyran-3(5H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclopenta[c]pyran-3(5H)-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Cyclopenta[c]pyran-3(5H)-one can be compared with other similar compounds, such as:
Cyclopenta[b]pyran-2-ones: These compounds have a similar fused ring system but differ in the position of the oxygen atom and the overall ring structure.
Cyclopenta[b]pyridine-3-carbonitrile derivatives: These compounds feature a nitrogen atom in the ring system and are used in different applications, such as corrosion inhibitors.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
880161-56-8 |
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Molecular Formula |
C8H6O2 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
5H-cyclopenta[c]pyran-3-one |
InChI |
InChI=1S/C8H6O2/c9-8-4-6-2-1-3-7(6)5-10-8/h1,3-5H,2H2 |
InChI Key |
LWGCTYNODJEUGE-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=COC(=O)C=C21 |
Origin of Product |
United States |
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